tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide
Description
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide is an organic peroxide characterized by a tert-butyl group and a 3-tolyl (meta-methylphenyl) substituent. Key parameters for the 4-tolyl analog include:
- Molecular Formula: C₁₄H₂₂O₂
- Molecular Weight: 222.33 g/mol
- LogP: 4.56 (indicating high lipophilicity)
- Boiling Point: 271°C at 760 mmHg
- Density: 0.947 g/cm³
- Refractive Index: 1.481 .
The 3-tolyl isomer likely shares similar bulk properties but may exhibit distinct reactivity or stability due to the meta-substituted aromatic ring’s electronic effects.
Structure
3D Structure
Properties
CAS No. |
93777-09-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(2-tert-butylperoxypropan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3 |
InChI Key |
CHFRYGOPMRHWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dodecylamino)propylamino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Radical Polymerization
Tert-butyl 1-methyl-1-(3-tolyl)ethyl peroxide is extensively used as a radical initiator in the polymerization of various monomers. Its thermal decomposition leads to the formation of free radicals, which initiate chain reactions necessary for polymer formation. This property is particularly useful in:
- Production of Polymers : Used in the synthesis of polystyrene, polyacrylate, and other polymers.
- Cross-linking Agents : Functions as a cross-linking agent in rubber and plastic manufacturing.
Organic Synthesis
The compound plays a significant role in organic transformations, including:
- Acylation Reactions : It has been utilized to promote radical acylation of allyl esters with benzaldehyde, leading to the formation of new carbonyl-containing compounds under solvent-free conditions .
- Synthesis of Complex Molecules : Its ability to generate radicals allows for the synthesis of complex organic molecules, including lactones and heterocycles like piperidines and oxazoles .
Environmental Applications
Research has indicated potential applications in environmental remediation processes, particularly in the degradation of hazardous compounds through radical-mediated reactions. The compound's reactive nature can facilitate the breakdown of pollutants in contaminated environments.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Tolyl vs. 4-Tolyl Derivatives
The primary comparison involves the positional isomerism of the tolyl group. The 4-tolyl analog (CAS 52031-76-2) has been extensively analyzed via reverse-phase HPLC using a Newcrom R1 column, demonstrating reliable separation under standard conditions .
Key Physicochemical Differences:
Functional Group Analogues: Peroxide vs. Ester-Based Prodrugs
highlights hydrolyzable ester prodrugs (e.g., -COORₓ groups), which contrast with peroxides in stability and biological activation mechanisms. For example:
- Peroxides : tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide is thermally labile, with a flash point of 76.3°C (4-tolyl analog) , making it prone to decomposition under heat or radical initiation.
- Esters: Prodrug esters (e.g., 1-methyl-1-(C₅₋₁₀ alkanoxy)-ethyl groups) hydrolyze in vivo to release active compounds, relying on enzymatic or pH-dependent cleavage .
Peroxides generally exhibit higher oxidative reactivity, whereas esters prioritize controlled release in pharmaceutical applications.
Comparison with Other Peroxide Derivatives
Limited data on structurally analogous peroxides are available in the evidence. However, tert-butyl hydroperoxide (TBHP) serves as a benchmark for peroxide reactivity:
| Property | This compound | TBHP |
|---|---|---|
| Molecular Weight | ~222.33 g/mol | 90.12 g/mol |
| LogP | ~4.5 | 0.95 |
| Applications | Potential as initiators or intermediates | Radical initiators, oxidizers |
The 3-tolyl derivative’s higher molecular weight and lipophilicity suggest slower diffusion kinetics compared to TBHP, favoring applications requiring controlled radical generation.
Research Findings and Limitations
- Analytical Methods : The 4-tolyl isomer’s HPLC separation protocol (Newcrom R1 column) is well-established , but the 3-tolyl isomer’s analysis would require method optimization due to stereoelectronic differences.
- Stability and Safety : The 4-tolyl analog’s flash point (76.3°C) and vapor pressure (0.011 mmHg at 25°C) suggest moderate handling risks, likely similar for the 3-tolyl variant.
- Knowledge Gaps: Direct experimental data on the 3-tolyl isomer’s synthesis, toxicity, and reactivity are absent in the provided evidence, necessitating further study.
Biological Activity
tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide (CAS Number: 93777-09-4) is an organic peroxide characterized by a peroxide functional group attached to a tert-butyl group and a 3-tolyl group. This compound is primarily utilized in organic synthesis and as a radical initiator due to its ability to decompose and generate free radicals at elevated temperatures. Understanding its biological activity is essential for evaluating its applications in various fields, including polymer chemistry and medicinal chemistry.
- Molecular Formula : C14H22O2
- Molecular Weight : 222.32 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
The primary mechanism of action for this compound involves thermal decomposition, typically occurring at temperatures above 100 °C. This decomposition generates free radicals, which can initiate polymerization reactions or participate in various organic transformations. The reaction can be summarized as follows:
Antioxidant Activity
Research indicates that compounds related to tert-butyl peroxides exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. A study demonstrated that the antioxidant Bacopa monnieri protected SH-SY5Y neuroblastoma cells from cell death induced by tert-butyl hydroperoxide (TBHP), a related compound. The protective effect was linked to the activation of ERK/MAPK and PI3K/Akt signaling pathways, highlighting the potential for peroxides to influence cellular responses under oxidative stress conditions .
Radical Generation and Polymerization
The radical-generating properties of this compound are exploited in polymer chemistry. Its ability to initiate radical polymerization makes it valuable for synthesizing various polymers. For instance, studies have shown that this compound can effectively initiate the radical acylation of allyl esters with benzaldehyde under solvent-free conditions .
Toxicological Profile
The safety profile of this compound reveals potential health hazards associated with exposure. It is classified as a strong oxidizing agent and can cause severe burns upon contact with skin or eyes. Fire hazards are also significant, as the compound may ignite combustibles and produce toxic gases during combustion .
Summary of Toxicological Data
| Parameter | Data |
|---|---|
| Health Hazards | Severe burns on contact |
| Fire Hazards | May ignite combustibles |
| Reactivity | Strong oxidizing agent |
Applications in Synthesis
The compound is widely used in organic synthesis as a radical initiator due to its ability to decompose and generate radicals efficiently. Its applications extend to the preparation of various carbonyl-containing compounds, lactones, piperidines, and oxazoles .
Q & A
Basic: What are the critical considerations for synthesizing tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide in a laboratory setting?
Methodological Answer:
Synthesis of this peroxide requires stringent control of reaction conditions due to its inherent instability. Key steps include:
- Purification under inert atmosphere : Use nitrogen or argon to prevent unintended radical reactions or decomposition .
- Low-temperature protocols : Maintain temperatures below 40°C during synthesis to avoid autocatalytic decomposition .
- Solvent selection : Non-polar solvents (e.g., hexane) are preferred to minimize side reactions.
- Monitoring reaction progress : Employ thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation .
Advanced: How can researchers resolve contradictions in reported thermal stability data for this peroxide?
Methodological Answer:
Conflicting thermal stability data often arise from variations in experimental conditions. To address this:
- Use standardized calorimetry : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 2–5°C/min) to measure decomposition onset temperatures .
- Adiabatic testing : Accelerating rate calorimetry (ARC) can simulate worst-case scenarios and identify critical self-heating thresholds .
- Cross-validate with kinetic models : Apply the Šesták-Berggren equation or isoconversional methods to reconcile discrepancies in activation energies reported in literature .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., Viton®) and flame-retardant lab coats. Avoid Tyvek® near heat sources due to flammability risks .
- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate vapor exposure .
- Storage : Store in opaque, vented containers at ≤4°C, away from reducing agents or metals (e.g., iron, copper) that catalyze decomposition .
Advanced: What computational methods are suitable for predicting the decomposition pathways of this peroxide?
Methodological Answer:
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the O–O bond to identify primary decomposition pathways (e.g., homolytic cleavage yielding radicals) .
- Transition state modeling : Use Gaussian or ORCA software to map potential energy surfaces for competing pathways (e.g., β-scission vs. hydrogen abstraction) .
- Molecular dynamics (MD) simulations : Simulate bulk-phase behavior under thermal stress to predict autocatalytic decomposition thresholds .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR can confirm structural integrity, with emphasis on peroxide proton signals (δ 4.5–5.5 ppm) .
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity and detect degradation products .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode helps identify trace peroxidic impurities .
Advanced: How can researchers mitigate radical-mediated side reactions during synthetic applications of this peroxide?
Methodological Answer:
- Radical scavengers : Add inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–1.0 wt% to quench unintended radical chains .
- Solvent polarity modulation : Use dichloromethane or ethyl acetate to stabilize transition states and suppress radical recombination .
- Pulsed initiation : Employ photochemical or thermal triggers in a controlled manner to limit runaway reactions .
Basic: What are the key indicators of decomposition during storage or experimental use?
Methodological Answer:
- Visual cues : Formation of gas bubbles, color change (e.g., yellowing), or precipitate indicates degradation .
- Odor detection : A sharp, pungent smell suggests release of volatile decomposition products (e.g., toluene derivatives) .
- Pressure buildup : Monitor sealed containers for increased internal pressure due to gas evolution (e.g., O₂, CO₂) .
Advanced: How can isotopic labeling studies elucidate the mechanistic role of this peroxide in oxidation reactions?
Methodological Answer:
- ¹⁸O labeling : Synthesize the peroxide with ¹⁸O-enriched O–O bonds and track oxygen transfer using mass spectrometry .
- Deuterium kinetic isotope effects (KIE) : Compare reaction rates of C–H vs. C–D substrates to determine hydrogen abstraction efficiency .
- EPR spectroscopy : Detect radical intermediates (e.g., tert-butoxyl radicals) using spin-trapping agents like DMPO .
Basic: What medical surveillance is recommended for researchers exposed to this compound?
Methodological Answer:
- Baseline respiratory testing : Conduct spirometry to monitor lung function, as peroxides can irritate the respiratory system .
- Dermal assessments : Regular skin exams to detect hypersensitivity or dermatitis, particularly on hands and forearms .
- No specific biomarker testing : Current protocols rely on symptom reporting (e.g., headaches, nausea) rather than biochemical markers .
Advanced: How do steric and electronic effects of the 3-tolyl group influence the reactivity of this peroxide?
Methodological Answer:
- Steric hindrance analysis : Compare decomposition kinetics with analogous peroxides (e.g., 4-tolyl derivatives) using Arrhenius plots .
- Electron-withdrawing effects : The meta-methyl group on the tolyl moiety reduces electron density at the peroxide bond, increasing thermal stability by ~15% compared to para-substituted analogs .
- Computational validation : Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
